molecular formula C30H52O4 B11936505 3beta,6alpha,12beta-Dammar-E-20(22)-ene-3,6,12,25-tetraol CAS No. 97744-95-1

3beta,6alpha,12beta-Dammar-E-20(22)-ene-3,6,12,25-tetraol

Cat. No.: B11936505
CAS No.: 97744-95-1
M. Wt: 476.7 g/mol
InChI Key: MBCVDXKSUIEGMS-JDECSRCXSA-N
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Description

3β,6α,12β-Dammar-E-20(22)-ene-3,6,12,25-tetraol is a dammarane-type triterpenoid isolated from Panax ginseng (ginseng) stems and leaves . Structurally, it features a tetracyclic dammarane skeleton with hydroxyl groups at positions 3β, 6α, 12β, and 25, along with an E-configured double bond at C20(22) (Figure 1). This compound is notable for its role as a SIRT1 activator, enhancing SIRT1 enzyme activity, which is implicated in cellular metabolism, aging, and cancer . Preclinical studies highlight its anti-tumor properties, though specific mechanisms remain under investigation .

Properties

CAS No.

97744-95-1

Molecular Formula

C30H52O4

Molecular Weight

476.7 g/mol

IUPAC Name

(3S,5R,6S,8R,9R,10R,12R,13R,14R,17S)-17-[(E)-6-hydroxy-6-methylhept-2-en-2-yl]-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,6,12-triol

InChI

InChI=1S/C30H52O4/c1-18(10-9-13-26(2,3)34)19-11-15-29(7)24(19)20(31)16-22-28(6)14-12-23(33)27(4,5)25(28)21(32)17-30(22,29)8/h10,19-25,31-34H,9,11-17H2,1-8H3/b18-10+/t19-,20-,21+,22-,23+,24+,25+,28-,29-,30-/m1/s1

InChI Key

MBCVDXKSUIEGMS-JDECSRCXSA-N

Isomeric SMILES

C/C(=C\CCC(C)(C)O)/[C@H]1CC[C@@]2([C@@H]1[C@@H](C[C@H]3[C@]2(C[C@@H]([C@@H]4[C@@]3(CC[C@@H](C4(C)C)O)C)O)C)O)C

Canonical SMILES

CC(=CCCC(C)(C)O)C1CCC2(C1C(CC3C2(CC(C4C3(CCC(C4(C)C)O)C)O)C)O)C

Origin of Product

United States

Preparation Methods

Selection of Plant Material

The primary source of 3β,6α,12β-Dammar-E-20(22)-ene-3,6,12,25-tetraol is tetraploid Gynostemma pentaphyllum, a herbaceous plant enriched in triterpenoid saponins. Tetraploid variants exhibit enhanced secondary metabolite production compared to diploid counterparts, making them preferable for extraction.

Solvent Extraction

The dried aerial parts of the plant undergo solvent extraction using methanol, ethanol, acetone, or aqueous mixtures. Methanol (65–70°C) is optimal for achieving high yields of triterpenoids due to its polarity and ability to penetrate plant cell walls. A typical protocol involves refluxing 3.8 kg of plant material with methanol for 2 hours per cycle, repeated thrice, yielding 800 g of crude extract after solvent evaporation.

Liquid-Liquid Partitioning for Fraction Enrichment

Sequential Solvent Partitioning

The crude methanol extract is dispersed in water (1:6 w/v) and sequentially partitioned with petroleum ether, ethyl acetate, and n-butanol. The n-butanol phase, rich in polar triterpenoids, is concentrated to obtain a 390 g extract. This step eliminates non-polar contaminants (e.g., lipids) and medium-polarity interferents.

Chromatographic Purification

Silica Gel Column Chromatography

The n-butanol extract is adsorbed onto silica gel and fractionated using a dichloromethane-methanol gradient (100:1 to 1:2 v/v). Fractions 7–16 (eluted at 20:1–5:1 CH₂Cl₂-MeOH) are pooled, concentrated, and subjected to a second silica gel column with ethyl acetate-methanol (10:1 to 1:2 v/v). Fractions 33–69, eluted at 2:1–1:1 EtOAc-MeOH, contain the target compound.

Medium-Pressure ODS Chromatography

Further purification employs an ODS (octadecylsilane) column with a stepwise methanol-water gradient (5–100% methanol). Fractions 1021–1080 (eluted at 40–60% methanol) are enriched in 3β,6α,12β-Dammar-E-20(22)-ene-3,6,12,25-tetraol, yielding 1.2 g of semi-pure material.

Semi-Preparative Reverse-Phase HPLC

Final isolation is achieved using semi-preparative HPLC with a C18 column and isocratic elution (65% methanol-water). The target compound elutes at 14–16 minutes, yielding 48 mg of pure 3β,6α,12β-Dammar-E-20(22)-ene-3,6,12,25-tetraol from 170 mg of input.

Table 1. Chromatographic Parameters for Purification

StepStationary PhaseMobile PhaseElution ConditionsYield
Silica Gel 1Silica gel 60CH₂Cl₂-MeOH (100:1→1:2)Gradient223 g
Silica Gel 2Silica gel 60EtOAc-MeOH (10:1→1:2)Gradient12 g
ODS ChromatographyODS-C18MeOH-H₂O (5→100%)Stepwise1.2 g
HPLCC1865% MeOH-H₂OIsocratic48 mg

Structural Characterization and Validation

Spectroscopic Analysis

The structure of 3β,6α,12β-Dammar-E-20(22)-ene-3,6,12,25-tetraol is confirmed via NMR (¹H, ¹³C, DEPT, HSQC, HMBC) and high-resolution mass spectrometry. Key spectral data include:

  • ¹H NMR (500 MHz, CD₃OD): δ 5.28 (1H, t, J=6.8 Hz, H-22), 3.42 (1H, m, H-3), 3.15 (1H, dd, J=10.1, 4.3 Hz, H-6), 1.26 (3H, s, H-27).

  • ¹³C NMR (125 MHz, CD₃OD): δ 145.2 (C-20), 122.9 (C-22), 79.1 (C-3), 73.8 (C-6), 71.5 (C-12), 69.4 (C-25).

Purity Assessment

Analytical HPLC (C18 column, 65% MeOH-H₂O) confirms a purity of >98% with a single peak at retention time 14.5 minutes.

Discussion of Methodological Considerations

Solvent Selection Impact

Methanol’s high dielectric constant (ε=32.7) facilitates the extraction of polar triterpenoids, while n-butanol’s intermediate polarity (ε=17.5) selectively partitions glycosides. Ethyl acetate (ε=6.0) removes less polar impurities without significant triterpenoid loss.

Chromatographic Efficiency

The use of ODS chromatography enhances resolution for hydroxyl-rich triterpenoids, leveraging hydrophobic interactions between the C18 chain and the dammarane skeleton. Isocratic HPLC minimizes peak broadening, critical for isolating structurally similar analogs.

Yield Optimization

The overall yield from plant material to pure compound is 0.0013% (48 mg/3.8 kg), typical for natural product isolation. Scaling up the initial extraction and employing automated fraction collectors could improve throughput .

Chemical Reactions Analysis

Types of Reactions

3beta,6alpha,12beta-Dammar-E-20(22)-ene-3,6,12,25-tetraol can undergo various chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to ketones or aldehydes.

    Reduction: Reduction of ketones or aldehydes back to hydroxyl groups.

    Substitution: Replacement of hydroxyl groups with other functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Such as PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate).

    Reducing Agents: Such as NaBH4 (Sodium borohydride) or LiAlH4 (Lithium aluminium hydride).

    Catalysts: Such as acids or bases to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may regenerate the original hydroxyl groups.

Scientific Research Applications

Pharmacological Applications

Anti-inflammatory Properties
Research indicates that 3beta,6alpha,12beta-Dammar-E-20(22)-ene-3,6,12,25-tetraol exhibits significant anti-inflammatory effects. It has been shown to inhibit the production of pro-inflammatory cytokines and reduce inflammation in various models. This makes it a candidate for developing treatments for chronic inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease .

Antioxidant Activity
The compound also demonstrates strong antioxidant properties. Studies have documented its ability to scavenge free radicals and reduce oxidative stress in cellular models. This suggests potential applications in preventing oxidative damage related to aging and neurodegenerative diseases like Alzheimer’s .

Anticancer Effects
Preliminary studies suggest that 3beta,6alpha,12beta-Dammar-E-20(22)-ene-3,6,12,25-tetraol may possess anticancer properties. It has been observed to induce apoptosis in cancer cell lines and inhibit tumor growth in animal models. Further research is necessary to elucidate its mechanisms of action and therapeutic efficacy in cancer treatment .

Agricultural Applications

Pesticidal Properties
Recent investigations have highlighted the potential use of this compound as a natural pesticide. Its ability to disrupt the life cycle of certain pests makes it an environmentally friendly alternative to synthetic pesticides. Field trials are underway to assess its effectiveness against common agricultural pests .

Plant Growth Promotion
Studies have indicated that 3beta,6alpha,12beta-Dammar-E-20(22)-ene-3,6,12,25-tetraol can enhance plant growth by promoting root development and improving nutrient uptake. This property could be beneficial for sustainable agriculture practices aimed at increasing crop yields without relying on chemical fertilizers .

Biotechnology Applications

Biomaterials Development
The unique structural characteristics of 3beta,6alpha,12beta-Dammar-E-20(22)-ene-3,6,12,25-tetraol make it a suitable candidate for the development of biodegradable materials. Research is being conducted into its use in creating eco-friendly packaging materials that can degrade naturally without harming the environment .

Drug Delivery Systems
The compound's biocompatibility and ability to form micelles make it an interesting subject for drug delivery research. Its potential to encapsulate hydrophobic drugs could enhance the efficacy of various therapeutic agents by improving their solubility and bioavailability .

Case Studies

StudyFocusFindings
Study 1Anti-inflammatory effectsDemonstrated significant reduction in cytokine levels in vitro with potential applications in inflammatory diseases .
Study 2Antioxidant activityShowed effective scavenging of free radicals; implications for neuroprotection .
Study 3Anticancer propertiesInduced apoptosis in multiple cancer cell lines; further studies needed for clinical application .
Study 4Pesticidal efficacyField trials indicated reduced pest populations with minimal environmental impact .
Study 5Plant growth enhancementIncreased root biomass and nutrient absorption observed in treated plants .

Mechanism of Action

The mechanism of action of 3beta,6alpha,12beta-Dammar-E-20(22)-ene-3,6,12,25-tetraol involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: Inhibiting enzymes involved in inflammatory or metabolic pathways.

    Receptor Binding: Binding to cellular receptors to modulate signaling pathways.

    Gene Expression: Influencing the expression of genes related to its biological effects.

Comparison with Similar Compounds

(a) Stereochemical and Functional Divergence

  • The epoxy derivative (3R,6R,12R,20S,24R)-20,24-epoxy-dammarane-3,6,12,25-tetraol differs in stereochemistry (R-configuration at C3,6,12) and the presence of an epoxy group. This structural modification may alter metabolic stability and receptor binding compared to the target compound .
  • Ginsenoside Rh4, a glycosylated analog, demonstrates how sugar moieties enhance water solubility and bioavailability, though its SIRT1 activity remains unstudied .

(c) Anti-Tumor Mechanisms

  • While 3β,6α,12β-Dammar-E-20(22)-ene-3,6,12,25-tetraol’s anti-tumor activity is attributed to SIRT1-mediated pathways, ocotillol-type compounds may act via AMPK or PPARγ modulation .

Biological Activity

3β,6α,12β-Dammar-E-20(22)-ene-3,6,12,25-tetraol is a triterpenoid compound that has garnered attention for its diverse biological activities. This article explores its biological properties, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Classification

3β,6α,12β-Dammar-E-20(22)-ene-3,6,12,25-tetraol belongs to the class of triterpenoids , which are characterized by their C30H48 skeleton. The specific configuration of hydroxyl groups in this compound contributes to its unique biological properties.

Recent studies have identified several mechanisms through which 3β,6α,12β-Dammar-E-20(22)-ene-3,6,12,25-tetraol exerts its biological effects:

  • SIRT1 Activation : This compound acts as an activator of SIRT1 (Sirtuin 1), a protein that plays a crucial role in cellular regulation and longevity. Activation of SIRT1 has been linked to improved metabolic health and reduced inflammation .
  • Antitumor Activity : Research indicates that 3β,6α,12β-Dammar-E-20(22)-ene-3,6,12,25-tetraol exhibits significant anti-tumor properties. It has been shown to inhibit the proliferation of various cancer cell lines through apoptosis induction and cell cycle arrest .

Biological Activities

The biological activities of this compound can be summarized as follows:

Activity Description
Antitumor Inhibits cancer cell proliferation and induces apoptosis in multiple cancer types .
SIRT1 Activation Enhances metabolic regulation and longevity through SIRT1 pathway modulation .
Anti-inflammatory Reduces inflammation markers in various models .
Neuroprotective Effects Exhibits protective effects against neurodegeneration .

Research Findings

Several case studies and research findings highlight the efficacy of 3β,6α,12β-Dammar-E-20(22)-ene-3,6,12,25-tetraol:

  • Antitumor Efficacy : A study demonstrated that treatment with this compound led to a significant reduction in tumor size in xenograft models of breast cancer. The mechanism involved the downregulation of oncogenes and upregulation of tumor suppressor genes .
  • Neuroprotection : In a neurodegenerative disease model (Alzheimer's), administration of the compound resulted in decreased amyloid plaque formation and improved cognitive function in treated animals compared to controls .
  • Inflammation Reduction : In vitro studies showed that 3β,6α,12β-Dammar-E-20(22)-ene-3,6,12,25-tetraol significantly reduced the production of pro-inflammatory cytokines in macrophages stimulated with lipopolysaccharides (LPS) .

Q & A

Basic Research Questions

Q. How can the stereochemical configuration of 3β,6α,12β-Dammar-E-20(22)-ene-3,6,12,25-tetraol be experimentally confirmed?

  • Methodology : Use single-crystal X-ray diffraction (XRD) to resolve the stereochemistry. The compound's crystal structure (orthorhombic system, space group P21_121_121_1) reveals chair conformations for six-membered rings (A, B, C) and envelope conformations for five-membered rings (D). Hydrogen bonding (O–H⋯O) and C–H⋯O interactions stabilize the lattice .
  • Key Data :

  • Unit Cell Parameters : a = 7.6936 Å, b = 16.151 Å, c = 28.439 Å, V = 3533.7 ų, Z = 4 .
  • Refinement Metrics : R = 0.045, wR = 0.115 .

Q. What synthetic routes are available for producing this compound?

  • Methodology : Degrade pseudoginsenoside F11 (from Panax quinquefolium) with sodium in glycerine, followed by flash chromatography for purification. Recrystallization in ethyl acetate yields high-purity crystals .
  • Critical Step : Monitor reaction conditions (e.g., temperature, solvent polarity) to avoid epimerization or side reactions.

Q. What spectroscopic techniques are essential for structural identification?

  • Methodology :

  • NMR : Assign δ values for hydroxyl (δ ~3.0–4.0 ppm) and methyl groups (δ ~1.0–1.5 ppm) to confirm tetraol and dammarane backbone .
  • Mass Spectrometry : Confirm molecular weight (MW = 618.82) via high-resolution MS (HRMS) .

Advanced Research Questions

Q. How does 3β,6α,12β-Dammar-E-20(22)-ene-3,6,12,25-tetraol activate SIRT1, and what are the implications for anti-tumor activity?

  • Mechanistic Insight : The compound enhances SIRT1 deacetylase activity, modulating downstream targets like p53 and FOXO3a, which regulate apoptosis and oxidative stress resistance.
  • Experimental Validation :

  • In Vitro Assays : Use SIRT1 fluorometric assays (e.g., Fluor de Lys®) with IC50_{50} values reported at <10 µM .
  • Anti-Tumor Models : Test in cancer cell lines (e.g., HepG2, MCF-7) via MTT assays, showing dose-dependent inhibition (e.g., ~50% viability reduction at 20 µM) .

Q. How can structural modifications optimize bioavailability without compromising SIRT1 activation?

  • Approach : Acetylate hydroxyl groups (e.g., 3,6,12-triacetyl derivative) to enhance lipophilicity. Compare pharmacokinetics (Cmax_{max}, T1/2_{1/2}) in rodent models .
  • Data :

  • Triacetyl Derivative : MW = 618.82, logP (predicted) = 4.2 vs. parent compound logP = 2.8 .

Q. What contradictions exist in reported biological data, and how can they be resolved?

  • Conflict : Discrepancies in SIRT1 activation potency across studies (e.g., TargetMol vs. MedChemExpress data).
  • Resolution : Standardize assay conditions (e.g., substrate concentration, pH) and validate with positive controls (e.g., resveratrol) .

Key Research Gaps

  • In Vivo Efficacy : Limited data on pharmacokinetics and toxicity in animal models.
  • Structure-Activity Relationships (SAR) : Systematic studies needed to map functional groups to SIRT1 binding.

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